1-(3,5-difluorophenyl)-1H-pyrrole
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Overview
Description
1-(3,5-Difluorophenyl)-1H-pyrrole is an organic compound characterized by the presence of a pyrrole ring substituted with a 3,5-difluorophenyl group
Preparation Methods
The synthesis of 1-(3,5-difluorophenyl)-1H-pyrrole can be achieved through several synthetic routes. One common method involves the reaction of 3,5-difluoroaniline with a suitable pyrrole precursor under specific reaction conditions. For instance, the reaction can be carried out using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of a palladium catalyst, a base, and a boronic acid derivative . Industrial production methods may involve optimizing these reactions for higher yields and scalability.
Chemical Reactions Analysis
1-(3,5-Difluorophenyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrrole derivatives.
Substitution: The compound can undergo substitution reactions, where the fluorine atoms can be replaced by other substituents using nucleophilic substitution reactions.
Scientific Research Applications
1-(3,5-Difluorophenyl)-1H-pyrrole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent.
Materials Science: The compound is used in the development of organic semiconductors and OLEDs (organic light-emitting diodes).
Biological Research: The compound is used as a building block in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 1-(3,5-difluorophenyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. For instance, in anticancer applications, the compound induces apoptosis in cancer cells by activating caspase-3 and producing cleaved products of PARP (poly ADP-ribose polymerase) . This suggests that the compound exerts its effects through the activation of apoptotic pathways.
Comparison with Similar Compounds
1-(3,5-Difluorophenyl)-1H-pyrrole can be compared with other similar compounds, such as:
1-(2,5-Difluorophenyl)-1H-pyrrole: This compound has a similar structure but with fluorine atoms at different positions. It may exhibit different electronic and biological properties.
1-(3,5-Dichlorophenyl)-1H-pyrrole: The presence of chlorine atoms instead of fluorine can significantly alter the compound’s reactivity and applications.
1-(3,5-Dimethoxyphenyl)-1H-pyrrole: The methoxy groups can influence the compound’s solubility and interaction with biological targets.
Properties
IUPAC Name |
1-(3,5-difluorophenyl)pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N/c11-8-5-9(12)7-10(6-8)13-3-1-2-4-13/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRQRQPGOJWNEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC(=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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